molecular formula C13H14N2O3S2 B2593534 N-(3-methylisothiazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 1207055-36-4

N-(3-methylisothiazol-5-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2593534
CAS RN: 1207055-36-4
M. Wt: 310.39
InChI Key: HGUJWQULPAJSBP-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-3-(phenylsulfonyl)propanamide, also known as MIPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MIPTP is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.

Scientific Research Applications

Isothiazolones in Antibacterial Applications

Isothiazolones, like the related compound 5-chloro-2-methyl-4-isothiazolin-3-one found in Kathon CG, have been widely used as preservatives in cosmetics and industrial applications due to their broad spectrum of activity against fungi and bacteria. These compounds, despite their effectiveness, have been noted for potential contact dermatitis risks in sensitive individuals (de Groot & Weyland, 1988).

Sulfonamides in Therapeutic and Diagnostic Applications

Sulfonamides are a class of compounds with a broad range of clinical uses, including as diuretics, carbonic anhydrase inhibitors, and in antiepileptics. They have been the subject of significant research and patent activity, with a focus on developing new sulfonamide derivatives with potential therapeutic and diagnostic applications. Recent patents have focused on sulfonamide carbonic anhydrase inhibitors, which have applications ranging from glaucoma treatment to cancer therapy (Carta, Scozzafava, & Supuran, 2012).

Propanamide Derivatives in Drug Development

Propanamide derivatives, such as Zaleplon (a sedative hypnotic used in the treatment of insomnia), highlight the versatility of this functional group in medicinal chemistry. Zaleplon's efficacy in reducing sleep latency in patients with primary insomnia underscores the potential of propanamide derivatives in CNS disorders (Heydorn, 2000).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10-9-13(19-15-10)14-12(16)7-8-20(17,18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJWQULPAJSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)-3-(phenylsulfonyl)propanamide

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